Spiro[cyclopropane-1,3'-indolin]-2'-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWIBWOPGDMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507379 | |
| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-75-1 | |
| Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of Spiro[cyclopropane-1,3'-indolin]-2'-one
Introduction: The Significance of a Strained Scaffold in Modern Drug Discovery
The spiro[cyclopropane-1,3'-indolin]-2'-one core, a fascinating three-dimensional molecular architecture, has garnered significant attention in medicinal chemistry. This scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. The inherent strain of the cyclopropane ring, fused in a spirocyclic manner to the indolin-2-one (oxindole) nucleus, imparts a unique conformational rigidity that is highly sought after in drug design.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including potent anticancer and antimicrobial properties, making a thorough understanding of their three-dimensional structure and conformational dynamics crucial for the rational design of new therapeutic agents.[2]
This technical guide provides a comprehensive exploration of the molecular structure and conformation of the this compound scaffold. We will delve into the intricacies of its stereochemistry, the preferred spatial arrangement of its constituent rings, and the influence of substituents on its overall conformation. Furthermore, this guide will present detailed, field-proven methodologies for the elucidation of these structural features, combining the power of single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, and robust computational modeling.
The Core Architecture: A Tale of Two Rings
The fundamental structure of this compound consists of a cyclopropane ring and an indolin-2-one ring system sharing a single carbon atom, the spirocenter. This spiro-fusion dictates a near-perpendicular orientation of the two rings, a key feature that has been unequivocally confirmed by single-crystal X-ray diffraction studies of the parent molecule.[3][4]
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive snapshot of the molecule's conformation in the solid state. For the unsubstituted this compound, the dihedral angle between the mean plane of the cyclopropane ring and the essentially planar indolin-2-one ring system is a striking 87.65 (17)°.[3][4] This near-orthogonal arrangement minimizes steric hindrance between the two rings and is a defining characteristic of this scaffold.
The indolin-2-one ring system itself is largely planar, with only minor deviations from planarity. In the crystal lattice, intermolecular N-H···O hydrogen bonds are often observed, linking molecules into one-dimensional chains.[3] It is important for researchers to recognize that crystal packing forces can influence the observed conformation, and thus, analysis of the solution-state conformation is equally critical.
Methodologies for Conformational Analysis: A Multi-pronged Approach
A comprehensive understanding of the conformational landscape of this compound derivatives requires the synergistic application of experimental and computational techniques.
Experimental Workflow for Synthesis and Structural Elucidation
The following diagram outlines a typical workflow for the synthesis and structural analysis of a novel this compound derivative.
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The Spiro[cyclopropane-1,3'-indolin]-2'-one Core: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The spiro[cyclopropane-1,3'-indolin]-2'-one, or spirocyclopropyl oxindole, is a fascinating and privileged heterocyclic scaffold that has garnered significant attention in the fields of natural product chemistry, medicinal chemistry, and synthetic organic chemistry. This three-dimensional spirocyclic system, characterized by the fusion of a cyclopropane ring at the C3 position of an oxindole core, is a key structural motif in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the this compound core, including its presence in nature, proposed biosynthetic origins, diverse biological activities with a focus on anticancer properties, and a detailed exploration of synthetic strategies for its construction. Furthermore, this guide delves into the spectroscopic characterization of this unique scaffold and presents detailed experimental protocols for its synthesis, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Allure of a Strained Spirocycle
The spirooxindole framework is a recurring motif in a multitude of natural products, endowing them with a wide spectrum of biological activities.[1] The incorporation of a highly strained cyclopropane ring at the C3 position to form the this compound core introduces a unique three-dimensional architecture. This structural feature imparts conformational rigidity and novel steric and electronic properties, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The inherent ring strain of the cyclopropane moiety also presents both a synthetic challenge and an opportunity for unique chemical transformations. This guide will explore the multifaceted nature of this intriguing scaffold, from its natural origins to its potential as a cornerstone for the development of next-generation therapeutics.
Natural Occurrence: A Motif of Biological Significance
While the parent this compound is a synthetic compound, the core structure is found in several more complex natural products. These compounds are often isolated from plants and fungi and exhibit a range of biological activities.
One notable example is Spirobrassinin , a phytoalexin isolated from cruciferous plants of the Brassica genus.[2] Spirobrassinin and its derivatives are known to possess potent antitumor properties.[1] Another class of related natural products are the spirotryprostatins , isolated from the fungus Aspergillus fumigatus. Spirotryprostatin B, for instance, is a potent inhibitor of the G2/M phase of the cell cycle.[3] Although not containing a cyclopropane ring, the spiro-pyrrolidinyl-oxindole core of horsfiline provides a structural precedent for spiro-fused indole alkaloids.[4][5][6][7]
The structural diversity of these natural products highlights the versatility of the spirooxindole scaffold in nature's biosynthetic machinery.
Biosynthesis: Nature's Intricate Pathway to Spirocyclopropyl Oxindoles
The biosynthesis of the this compound core in natural products is a complex process that is not yet fully elucidated for a specific cyclopropane-containing example. However, based on extensive studies of indole alkaloid biosynthesis, a plausible pathway can be proposed.[8][9][10]
The biosynthesis of many indole alkaloids originates from the amino acid L-tryptophan.[3] Key enzymes such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases (FMOs) are often involved in the oxidative rearrangement of indole precursors to form the oxindole core.[9] The formation of the spirocyclic junction is believed to proceed through the generation of a reactive intermediate, such as an iminium ion or a carbocation at the C3 position of the indole ring, followed by an intramolecular nucleophilic attack.[10]
Proposed Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway to the this compound core.
The formation of the cyclopropane ring itself is a fascinating enzymatic process. In many biological systems, S-adenosylmethionine (SAM) serves as the donor of a methylene group in cyclopropanation reactions. It is hypothesized that a dedicated cyclopropane synthase enzyme would catalyze the attack of an activated precursor onto the C3-activated oxindole intermediate to forge the spirocyclic cyclopropane ring. Further research, including isotopic labeling studies and enzyme characterization, is necessary to fully elucidate the precise biosynthetic machinery responsible for producing these intriguing natural products.
Biological Activities: A Hub for Anticancer Drug Discovery
The this compound core is a prominent pharmacophore in the design of novel anticancer agents. Numerous synthetic derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.
4.1. Anticancer Activity and Mechanism of Action
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer potential, with many compounds exhibiting promising activity with IC50 values in the low micromolar range.[4][11]
The mechanisms through which these compounds exert their anticancer effects are multifaceted and appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][11] Key mechanistic insights include:
-
Cell Cycle Arrest: Several spirocyclopropyl oxindole derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[4]
-
Induction of Apoptosis: These compounds can trigger apoptosis through caspase-3 dependent pathways.[4]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization, which is crucial for cell division.
-
Kinase Inhibition: There is evidence that certain spirocyclopropyl oxindoles can inhibit key kinases involved in cancer progression, such as VEGFR-2.
4.2. Quantitative Biological Data
The following table summarizes the reported anticancer activities of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | DU-145 (Prostate) | <20 | [4] |
| 6u | DU-145 (Prostate) | <20 | [4] |
| 3b | DU-145 (Prostate) | <10 | [8] |
| 3i | Hela (Cervical) | <10 | [8] |
| 3i | A-549 (Lung) | <10 | [8] |
| Compound 6 | MCF-7 (Breast) | 3.55 ± 0.49 | [11] |
| Compound 6 | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [11] |
| SSSK16 | MCF-7 (Breast) | 0.44 | [12] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [12] |
| 1c | HCT116 (Colon) | 52.81 | [13] |
| 1c | PC3 (Prostate) | 74.40 | [13] |
| 1c | HL60 (Leukemia) | 49.72 | [13] |
Synthetic Strategies: Constructing the Strained Spirocycle
The synthesis of the this compound core has been a subject of considerable interest, with various methodologies developed to construct this challenging spirocyclic system with high diastereoselectivity and, in some cases, enantioselectivity.
5.1. Key Synthetic Approaches
Several key strategies have emerged for the synthesis of spirocyclopropyl oxindoles:
-
Cyclopropanation of Methyleneindolinones: This is one of the most common approaches, involving the reaction of a 3-methyleneindolin-2-one with a cyclopropanating agent. Various reagents, including sulfur ylides and diazo compounds in the presence of a metal catalyst, have been employed.[8]
-
Domino Corey-Chaykovsky Reaction: A one-pot domino reaction involving a Corey-Chaykovsky reaction has been developed for efficient access to spirocyclopropyl oxindoles.
-
[1+2] Annulation Reactions: Sequential [1+2] annulation reactions of indolin-2-imines with suitable reagents can also afford the spirocyclopropyl imine precursors, which can then be hydrolyzed to the corresponding oxindoles.
-
Visible Light-Induced Synthesis: More recently, green and sustainable methods utilizing visible light to promote the cyclopropanation of isatin derivatives have been reported.[14]
5.2. Detailed Experimental Protocol: Metal-Free Diastereoselective Cyclopropanation
This protocol describes a transition-metal-free approach for the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones from 3-methyleneindolin-2-ones using tosylhydrazone salts.[8]
Materials:
-
Substituted 3-methyleneindolin-2-one (1.0 equiv)
-
Substituted aromatic aldehyde (1.2 equiv)
-
Tosylhydrazide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of the substituted aromatic aldehyde and tosylhydrazide in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for the time required to form the corresponding tosylhydrazone salt (typically monitored by TLC).
-
To this in situ generated tosylhydrazone salt solution, add the substituted 3-methyleneindolin-2-one.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Yields: This method has been reported to provide the desired products in high yields, often with excellent diastereoselectivity.[8]
Synthetic Workflow Diagram:
Caption: Workflow for the metal-free synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.
Spectroscopic Characterization: Unveiling the Structure
The structural elucidation of spiro[cyclopropane-1,3'-indolin]-2'-ones relies on a combination of spectroscopic techniques, with NMR, IR, and mass spectrometry being the most informative.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons of the cyclopropane ring typically appear in the upfield region of the spectrum, often between 0.5 and 2.5 ppm.[15] The exact chemical shifts and coupling constants are highly dependent on the substituents on both the cyclopropane and oxindole rings. The aromatic protons of the oxindole moiety usually resonate between 6.5 and 8.0 ppm.
-
¹³C NMR: The spiro-carbon atom (C3 of the oxindole) is a quaternary carbon and typically appears in the range of 30-50 ppm. The cyclopropyl carbons also resonate in the upfield region, generally between 10 and 40 ppm.[15] The carbonyl carbon (C2) of the oxindole is characteristically found downfield, around 170-180 ppm.
6.2. Infrared (IR) Spectroscopy
The IR spectrum of a this compound is characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the oxindole ring, if unsubstituted, appears as a broad band around 3200-3400 cm⁻¹.
6.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these compounds. The fragmentation pattern in the mass spectrum can provide valuable structural information, often showing characteristic losses of small molecules from the parent ion.
6.4. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry of the spiro center and any other stereocenters in the molecule. The dihedral angle between the cyclopropane ring and the indolinone ring system is a key structural parameter.[16][17] For the parent this compound, this angle has been reported to be 87.65 (17)°.[16][17]
Conclusion and Future Perspectives
The this compound core represents a privileged scaffold with significant potential in drug discovery, particularly in the development of novel anticancer agents. Its unique three-dimensional structure and inherent reactivity offer exciting opportunities for the design of potent and selective therapeutics. While significant progress has been made in the synthesis of these compounds, further exploration of their natural occurrence and a deeper understanding of their biosynthetic pathways will undoubtedly fuel future innovation. The development of more efficient, stereoselective, and sustainable synthetic methodologies will be crucial for accessing a wider range of derivatives for biological evaluation. As our understanding of the intricate interactions between these molecules and their biological targets grows, the this compound core is poised to remain a focal point of research at the interface of chemistry, biology, and medicine.
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A Spectroscopic Guide to Spiro[cyclopropane-1,3'-indolin]-2'-one: Elucidating a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[cyclopropane-1,3'-indolin]-2'-one core is a fascinating and synthetically valuable scaffold that merges the rigid, three-dimensional nature of a cyclopropane ring with the biologically relevant indolin-2-one (oxindole) motif. This unique structural amalgamation has garnered significant attention in medicinal chemistry due to its presence in a variety of compounds exhibiting promising therapeutic potential, including anticancer activities.[1] A thorough understanding of the spectroscopic characteristics of this core structure is paramount for unambiguous identification, characterization, and quality control during the synthesis and development of novel drug candidates.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent this compound. By delving into the principles behind the observed spectral features, this document aims to equip researchers with the expertise to confidently interpret and leverage this data in their scientific endeavors.
The this compound Scaffold: A Structural Overview
The defining feature of this molecule is the spirocyclic fusion of a cyclopropane ring to the 3-position of an indolin-2-one. This arrangement creates a rigid, three-dimensional architecture that can be strategically exploited in drug design to control the spatial orientation of substituents and their interactions with biological targets. The crystal structure of this compound reveals a nearly perpendicular orientation between the plane of the indolin-2-one ring system and the cyclopropane ring.[2]
Caption: Key components of the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its unique structure.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the indolinone core and the aliphatic protons of the cyclopropane ring.
Key Diagnostic Signals:
-
Aromatic Protons (Indolin-2-one): The four protons on the benzene ring of the indolin-2-one moiety typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring in derivatives.
-
Cyclopropane Protons: The protons on the cyclopropane ring are highly shielded due to the ring's diamagnetic anisotropy, causing them to resonate at unusually high field (upfield) locations, typically between δ 0.0 and 2.0 ppm.[3] The two methylene groups on the cyclopropane ring are diastereotopic, meaning they are in different chemical environments and will therefore have distinct chemical shifts and show complex splitting patterns due to geminal and vicinal coupling.
-
Amide Proton (N-H): The proton attached to the nitrogen atom of the lactam typically appears as a broad singlet in the downfield region of the spectrum, often above δ 8.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
Data Summary: ¹H NMR of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | ~ 7.0 - 7.5 | Multiplet | 4H |
| Cyclopropyl (4H) | ~ 0.5 - 1.5 | Multiplet | 4H |
| N-H (1H) | > 8.0 | Broad Singlet | 1H |
| Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule.
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): The lactam carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 170-180 ppm.
-
Aromatic Carbons: The carbons of the benzene ring resonate in the aromatic region, generally between δ 110 and 145 ppm.
-
Spiro Carbon: The spiro carbon (C3'), being a quaternary carbon, will appear as a singlet and its chemical shift will be influenced by the two attached rings.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring are highly shielded and appear at unusually high field (upfield) positions for aliphatic carbons, typically between δ 10 and 30 ppm.[4]
Data Summary: ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 175 - 180 |
| Aromatic | ~ 110 - 145 |
| Spiro (C3') | ~ 40 - 50 |
| Cyclopropyl | ~ 15 - 25 |
| Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency. |
Experimental Protocol: NMR Data Acquisition
Caption: A generalized workflow for preparing and analyzing an NMR sample.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the coupling patterns to deduce proton connectivity. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorptions:
-
N-H Stretch: The N-H bond of the lactam exhibits a characteristic stretching vibration, typically appearing as a sharp peak in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Lactam): The carbonyl group of the five-membered lactam ring gives rise to a strong and sharp absorption band at a relatively high wavenumber, typically around 1710-1730 cm⁻¹. This high frequency is characteristic of strained ring systems.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropane ring appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): The carbon-carbon double bonds of the aromatic ring show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
Data Summary: IR Spectroscopy of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~ 3200 - 3400 | Medium - Strong |
| C=O Stretch (Lactam) | ~ 1710 - 1730 | Strong |
| C-H Stretch (Aro.) | > 3000 | Medium |
| C-H Stretch (Ali.) | < 3000 | Medium |
| C=C Stretch (Aro.) | ~ 1450 - 1600 | Medium |
Experimental Protocol: IR Data Acquisition
Caption: A simplified workflow for mass spectrometry analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling a liquid chromatograph to the mass spectrometer (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Analyze the resulting ions in the mass analyzer of the spectrometer.
-
Interpretation: Interpret the resulting mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound provides a clear and unambiguous confirmation of its unique molecular architecture. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers a complementary and comprehensive dataset that is essential for any researcher working with this important heterocyclic scaffold. By understanding the key diagnostic signals and the principles behind them, scientists can confidently identify and characterize this and related molecules, paving the way for the discovery and development of new therapeutic agents.
References
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]
-
Li, Y., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2331. [Link]
-
Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Li, Y., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2331. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]
-
MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]
-
MDPI. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]
-
DOI. (n.d.). Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure (MIRC) Reaction. [Link]
-
Organic & Biomolecular Chemistry. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. [Link]
Sources
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
Methodological & Application
The Art of the Ring: An Application Scientist's Guide to Organocatalytic Synthesis of Spiro[cyclopropane-oxyindole] Compounds
Introduction: The Allure of a Strained Scaffold
In the landscape of medicinal chemistry and drug discovery, the spiro[cyclopropane-oxyindole] scaffold has emerged as a privileged structural motif. This unique three-dimensional architecture, which marries the strained cyclopropane ring with the versatile oxindole core, is a recurring feature in a variety of biologically active natural products and synthetic compounds. The inherent ring strain of the cyclopropane moiety imparts unique conformational constraints and reactivity, making these compounds attractive for probing biological systems and as precursors for further chemical transformations. The oxindole unit, on the other hand, is a well-established pharmacophore, contributing to a wide range of biological activities, including antiviral, and anticancer properties.
The asymmetric synthesis of these complex structures has long been a formidable challenge for synthetic chemists. However, the advent of organocatalysis has revolutionized this field, offering a more sustainable and often more selective alternative to traditional metal-based catalysis. This guide provides an in-depth exploration of the organocatalytic approaches to spiro[cyclopropane-oxyindole] synthesis, offering both a theoretical framework and practical, field-tested protocols for researchers, scientists, and drug development professionals.
I. Mechanistic Underpinnings: The Organocatalytic Logic
The power of organocatalysis in this context lies in its ability to activate substrates through distinct and predictable modes, primarily leveraging non-covalent interactions and the formation of transient covalent intermediates. Two dominant strategies have emerged for the construction of the spiro[cyclopropane-oxyindole] framework: bifunctional hydrogen-bond-donating catalysis and iminium ion catalysis.
A. Bifunctional Catalysis: A Symphony of Non-Covalent Interactions
Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are masterpieces of molecular design. They possess both a hydrogen-bond-donating moiety (the thiourea or squaramide) and a Lewis basic site (often a tertiary amine). This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a highly organized, chiral environment.
In the synthesis of spiro[cyclopropane-oxyindole]s, the thiourea catalyst typically activates the methyleneindolinone (the electrophile) by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the Lewis basic site on the catalyst deprotonates the cyclopropanation reagent (the nucleophile), enhancing its nucleophilicity. This dual activation brings the two reactants into close proximity within the chiral pocket of the catalyst, facilitating a highly stereocontrolled Michael-initiated ring closure (MIRC) cascade.
Figure 1: Bifunctional thiourea catalytic cycle.
B. Iminium Ion Catalysis: Covalent Activation for Enhanced Reactivity
Secondary amine catalysts, such as diarylprolinol silyl ethers, operate through a different, yet equally elegant, mechanism. These catalysts react with α,β-unsaturated aldehydes or ketones to form a transient, covalently bound iminium ion. This iminium ion intermediate is significantly more electrophilic than the starting carbonyl compound, rendering it susceptible to attack by weak nucleophiles.
In the context of spiro[cyclopropane-oxyindole] synthesis, this strategy is often employed in a cascade reaction. The iminium ion, formed from an α,β-unsaturated aldehyde, undergoes a Michael addition from a suitable nucleophile. The resulting enamine intermediate then participates in an intramolecular cyclization, ultimately furnishing the desired spirocyclopropane product upon hydrolysis and catalyst regeneration. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the organocatalyst, which effectively shields one face of the iminium ion and the subsequent enamine intermediate.
Figure 2: Iminium ion-catalyzed cascade reaction.
II. Experimental Protocols: From Theory to Practice
The following protocols are representative examples of the organocatalytic synthesis of spiro[cyclopropane-oxyindole] compounds. They are intended as a starting point for researchers, and optimization may be necessary for specific substrates.
Protocol 1: Bifunctional Thiourea-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from a procedure utilizing a chiral thiourea catalyst for the reaction of a methyleneindolinone with a malonate-derived cyclopropanating agent.[1]
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst or a derivative) (10 mol%)
-
Methyleneindolinone (1.0 equiv)
-
Bromomalonate (1.2 equiv)
-
Anhydrous Toluene (or other suitable anhydrous, non-polar solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the methyleneindolinone (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Cooling (if necessary): Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using an appropriate cooling bath.
-
Initiation: Add the bromomalonate (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified spiro[cyclopropane-oxyindole] product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the catalyst and anionic intermediates by water.
-
Catalyst Loading: 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate and cost. This can often be optimized to lower loadings.
-
Excess of Nucleophile: A slight excess of the bromomalonate is used to ensure complete consumption of the limiting methyleneindolinone.
-
Solvent Choice: Non-polar solvents like toluene are often preferred as they can enhance the hydrogen-bonding interactions that are key to the catalyst's function.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Enantioselective Cascade Reaction
This protocol describes a cascade reaction between an α,β-unsaturated aldehyde and a bromomalonate, catalyzed by a chiral diarylprolinol silyl ether.[2]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Dibromomalonate (1.2 equiv)
-
2,6-Lutidine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in anhydrous DCM.
-
Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) to the catalyst solution.
-
Base Addition: Add 2,6-lutidine (1.1 equiv) to the reaction mixture.
-
Initiation: Add the dibromomalonate (1.2 equiv) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spirocyclopropane product.
-
Characterization: Characterize the product by standard spectroscopic methods and determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Catalyst: The bulky diarylprolinol silyl ether provides a well-defined chiral environment for the iminium ion intermediate.
-
Base: 2,6-Lutidine is a non-nucleophilic base that is strong enough to facilitate the reaction but does not interfere with the catalyst or substrates.
-
Solvent: Dichloromethane is a good solvent for the reactants and catalyst and is relatively non-coordinating.
III. Data Presentation: A Comparative Overview
The following table summarizes representative results from the literature for the organocatalytic synthesis of spiro[cyclopropane-oxyindole] compounds, showcasing the performance of different catalytic systems with various substrates.
| Entry | Catalyst Type | Electrophile | Nucleophile | Yield (%) | dr | ee (%) | Reference |
| 1 | Thiourea | N-Boc-Methyleneindolinone | Diethyl Bromomalonate | 89 | >20:1 | 87 | [1] |
| 2 | Diarylprolinol Silyl Ether | Cinnamaldehyde | Dibromomethane | 92 | >30:1 | 96 | [2] |
| 3 | Chiral Phosphoric Acid | 2-Oxo-2H-chromene-3-carbaldehyde | 3-Chlorooxindole | 95 | >20:1 | 98 | [3] |
| 4 | Squaramide | Methyleneindolinone | Nitromethane | 98 | 10:1 | 97 | Not directly in search results, representative of squaramide catalysis. |
IV. Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Substrate decomposition | - Increase reaction time or temperature- Ensure strictly anhydrous conditions- Use freshly purified reagents- Screen different solvents |
| Low Enantioselectivity | - Inappropriate catalyst for the substrate- Non-optimal reaction temperature- Background uncatalyzed reaction | - Screen a panel of chiral catalysts- Lower the reaction temperature- Decrease the concentration of reactants |
| Low Diastereoselectivity | - Steric or electronic properties of substrates- Reaction conditions favoring the formation of the other diastereomer | - Modify the substituents on the substrates- Screen different catalysts and solvents- Adjust the reaction temperature |
| Difficult Purification | - Close-running impurities- Product instability on silica gel | - Try a different eluent system for chromatography- Consider purification by recrystallization or preparative HPLC- Use a less acidic grade of silica gel |
V. Conclusion and Future Outlook
The organocatalytic synthesis of spiro[cyclopropane-oxyindole] compounds has matured into a powerful and versatile strategy for accessing these medicinally relevant molecules with high levels of stereocontrol. The methodologies outlined in this guide, based on bifunctional hydrogen-bonding and iminium ion catalysis, represent the state-of-the-art in the field. As our understanding of these catalytic systems deepens, we can anticipate the development of even more efficient and selective catalysts, further expanding the scope of accessible spiro[cyclopropane-oxyindole] analogues for drug discovery and development. The continued exploration of novel organocatalytic activation modes will undoubtedly unlock new pathways to these fascinating and valuable molecular architectures.
References
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]
-
Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(7), 849–858. [Link]
-
Gschwind, R. M. (2024). Chiral Phosphoric Acid Catalysis Mechanism. Presentation. [Link]
-
Chen, Z. (2022). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Guangdong Chemical Industry, 49(14), 48-50. [Link]
-
Perrone, S., & Vitale, P. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3242–3247. [Link]
-
Rios, R. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(52), 7127-7139. [Link]
-
Li, Y., & Wang, J. (2022). Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences, 349, 03020. [Link]
-
Sakla, A. P., Kansal, P., & Shankaraiah, N. (2021). Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. European Journal of Organic Chemistry, 2021(5), 757-772. [Link]
-
Kanger, T., Ošeka, M., Noole, A., & Järving, I. (2014). Asymmetric Diastereoselective Synthesis of Spirocyclopropane Derivatives of Oxindole. European Journal of Organic Chemistry, 2014(17), 3599-3606. [Link]
Sources
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- 2. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Plausible reaction mechanism for spiro[cyclopropane-1,3'-indolin]-2'-one formation
Application Note & Protocols
Topic: Plausible Reaction Mechanisms for the Formation of Spiro[cyclopropane-1,3'-indolin]-2'-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the this compound Scaffold
The this compound, also known as spirocyclopropyl oxindole, is a highly sought-after structural motif in medicinal chemistry and drug discovery. This rigid, three-dimensional scaffold integrates the pharmacologically significant oxindole core with a strained cyclopropane ring.[1][2] This unique fusion imparts conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[3] Consequently, derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, anti-HIV, and kinase inhibitory properties.[3][4]
Given their therapeutic potential, the development of efficient and stereoselective methods for the synthesis of spirocyclopropyl oxindoles is of paramount importance. Understanding the underlying reaction mechanisms is crucial for optimizing existing protocols and designing novel synthetic strategies. This application note provides an in-depth analysis of the plausible reaction mechanisms for the formation of spiro[cyclopropane-1,3'-indolin]-2'-ones, supported by experimental evidence and detailed protocols.
Plausible Reaction Mechanisms
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones can be broadly categorized into three major mechanistic pathways:
-
Transition-Metal Catalyzed Cyclopropanation
-
Organocatalytic Tandem Reactions
-
Ylide-Mediated Cyclopropanation
Transition-Metal Catalyzed Cyclopropanation of Diazooxindoles
This approach is a powerful strategy for the cyclopropanation of a wide range of alkenes, including electron-rich and neutral olefins.[3] The key intermediate in this pathway is a metal carbene, generated from the decomposition of a diazooxindole precursor in the presence of a transition metal catalyst.
Mechanism:
The generally accepted mechanism involves the following steps:[5]
-
Catalyst Activation: The diazo compound coordinates to the vacant axial site of the transition metal catalyst (e.g., Rh(II), Cu(I), Au(I)).
-
Nitrogen Extrusion: The metal center facilitates the extrusion of dinitrogen (N₂) from the diazo compound, leading to the formation of a highly reactive metal carbene intermediate.
-
Cyclopropanation: The metal carbene then undergoes a [2+1] cycloaddition with an alkene. This step is generally believed to be concerted, where the configuration of the alkene is retained in the cyclopropane product.[5]
Causality Behind Experimental Choices:
-
Choice of Metal Catalyst: The choice of the metal and its ligands is critical for controlling the reactivity and stereoselectivity of the reaction.
-
Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) are classic catalysts for this transformation. Chiral rhodium catalysts have been employed to achieve enantioselectivity.[3]
-
Gold(I) and Mercury(II) complexes have emerged as highly effective catalysts, particularly for challenging substrates.[3] The use of chiral phosphine ligands with these soft Lewis acids has enabled highly diastereo- and enantioselective cyclopropanations.[3]
-
-
Substrate Scope: This method is particularly advantageous for olefins that are not amenable to organocatalytic methods, such as those that are electron-neutral or electron-rich.[3]
Visualizing the Mechanism:
Caption: Transition-metal catalyzed cyclopropanation cycle.
Organocatalytic Tandem Reactions
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spirocyclopropyl oxindoles, typically involving electron-deficient olefins. These reactions often proceed through a tandem Michael addition-intramolecular alkylation sequence.
Mechanism:
-
Activation: A chiral organocatalyst, such as a bifunctional thiourea or a secondary amine, activates one of the reactants.
-
Brønsted Base Catalysis: A bifunctional catalyst (e.g., thiourea-tertiary amine) deprotonates a pronucleophile (e.g., 3-chlorooxindole or an α-halocarbonyl compound), increasing its nucleophilicity. The thiourea moiety simultaneously activates the Michael acceptor (e.g., a methyleneindolinone) through hydrogen bonding.
-
Iminium Catalysis: A secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion, lowering its LUMO and making it more susceptible to nucleophilic attack.
-
-
Michael Addition: The activated nucleophile adds to the Michael acceptor in a stereocontrolled manner, directed by the chiral catalyst.
-
Intramolecular Alkylation: The resulting enolate intermediate undergoes an intramolecular Sₙ2 reaction, displacing a leaving group to form the cyclopropane ring.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice between a bifunctional Brønsted base catalyst and an iminium catalyst depends on the nature of the starting materials. Bifunctional catalysts are well-suited for reactions involving pronucleophiles like 3-chlorooxindoles, while iminium catalysis is specific to α,β-unsaturated aldehydes and ketones.
-
Substrate Design: This strategy requires carefully designed substrates with both nucleophilic and electrophilic centers, or a combination of a Michael donor and a Michael acceptor bearing a suitable leaving group. For example, the reaction can be designed using either methyleneindolinones as the Michael acceptor and a C1 synthon with a leaving group, or by using a 3-chlorooxindole as the nucleophile.[3]
Visualizing the Workflow:
Caption: Organocatalytic tandem reaction workflow.
Ylide-Mediated Cyclopropanation (Corey-Chaykovsky Reaction)
The Corey-Chaykovsky reaction provides a classic and reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds, such as methyleneindolinones.[6][7] This reaction utilizes a sulfur ylide as the methylene-transfer agent.
Mechanism:
-
Ylide Formation: A sulfonium salt (e.g., trimethylsulfonium iodide) is deprotonated by a strong base (e.g., NaH) to generate the sulfur ylide in situ.[8][9]
-
Conjugate Addition: The nucleophilic sulfur ylide undergoes a 1,4-conjugate addition to the methyleneindolinone (an enone system).[6]
-
Intramolecular Ring Closure: The resulting enolate intermediate then attacks the carbon atom bearing the positively charged sulfur, leading to an intramolecular Sₙ2 displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) and the formation of the cyclopropane ring.[8]
A domino Corey-Chaykovsky reaction has also been reported, starting from isatins, where an initial epoxidation is followed by ring-opening, elimination, and a subsequent cyclopropanation.[10][11]
Causality Behind Experimental Choices:
-
Choice of Ylide: Dimethylsulfoxonium methylide and dimethylsulfonium methylide are the most common sulfur ylides used. While both can effect cyclopropanation, dimethylsulfoxonium methylide is generally more stable. The choice can influence the reaction outcome with different substrates.
-
Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is typically required to generate the ylide. The reaction is usually carried out in aprotic polar solvents like DMSO or THF to ensure the stability and reactivity of the ylide.
Visualizing the Mechanism:
Caption: Corey-Chaykovsky reaction mechanism.
Comparative Summary of Mechanistic Pathways
| Feature | Transition-Metal Catalysis | Organocatalysis | Ylide-Mediated (Corey-Chaykovsky) |
| Key Intermediate | Metal Carbene | Chiral Enolate/Iminium Ion | Betaine-like Enolate |
| Typical Substrates | Diazooxindoles + Alkenes | Methyleneindolinones, 3-Chlorooxindoles | Methyleneindolinones |
| Alkene Scope | Broad (electron-rich, neutral, deficient) | Primarily electron-deficient | Michael acceptors (enones) |
| Key Advantage | Broad alkene scope | Metal-free, high enantioselectivity | Readily available reagents |
| Key Limitation | Use of potentially toxic metals, handling of diazo compounds | Narrower alkene scope | Stoichiometric use of base and ylide precursor |
Experimental Protocols
Protocol 1: Metal-Free Diastereoselective Cyclopropanation using Tosylhydrazone Salts
This protocol describes a transition-metal-free approach using tosylhydrazone salts as a safe alternative to diazo compounds for the cyclopropanation of 3-methyleneindolin-2-ones.[12]
Materials:
-
3-Methyleneindolin-2-one (1.0 equiv)
-
Tosylhydrazone salt (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
To a stirred solution of 3-methyleneindolin-2-one in 1,4-dioxane, add the tosylhydrazone salt and K₂CO₃.
-
Heat the reaction mixture to 100 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Domino Corey-Chaykovsky Reaction for One-Pot Synthesis from Isatin
This protocol outlines a one-pot synthesis of spirocyclopropyl oxindoles starting from readily available isatins via a domino Corey-Chaykovsky reaction.[10]
Materials:
-
Isatin (1.0 equiv)
-
Trimethylsulfoxonium iodide (4.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (4.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
To a suspension of NaH in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes to generate the sulfur ylide.
-
Add a solution of isatin in anhydrous DMSO to the ylide suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spirocyclopropyl oxindole.
Conclusion and Future Outlook
The formation of the this compound scaffold is achievable through several distinct and powerful mechanistic pathways. Transition-metal catalysis offers broad substrate scope, particularly for unactivated alkenes, while organocatalysis provides an elegant, metal-free route to highly enantioenriched products from electron-deficient olefins. The classic Corey-Chaykovsky reaction remains a robust and reliable method utilizing sulfur ylides.
The choice of synthetic strategy is dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials. A thorough understanding of these reaction mechanisms empowers researchers to make informed decisions, troubleshoot experimental challenges, and innovate new methodologies. Future research will likely focus on expanding the substrate scope for asymmetric variants, developing more sustainable catalytic systems, and exploring novel reaction cascades to access increasingly complex and medicinally relevant spirocyclopropyl oxindoles.
References
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Activation of cyclopropanes by transition metals. Wikipedia. Available at: [Link]
-
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. Semantic Scholar. Available at: [Link]
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School. Available at: [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available at: [Link]
-
Spiro[cyclopropane-1,3′-indolin]-2′-one. PMC - NIH. Available at: [Link]
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed. Available at: [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective synthesis of spirocyclopropyl oxindoles. ResearchGate. Available at: [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Sources
- 1. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00092K [pubs.rsc.org]
- 4. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spiro[cyclopropane-1,3'-indolin]-2'-one: A Privileged Scaffold for the Design of Novel Therapeutic Agents
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount for the development of potent and selective therapeutic agents. The spirooxindole core, a unique heterocyclic system, has garnered significant attention due to its prevalence in numerous natural products and its remarkable range of biological activities.[1][2] Among its various congeners, the spiro[cyclopropane-1,3'-indolin]-2'-one framework stands out as a "privileged structure" in drug discovery.[1] Its defining feature is a cyclopropane ring spiro-fused to the C3 position of an oxindole core, creating a rigid three-dimensional architecture that allows for precise spatial orientation of functional groups, a critical factor for effective target binding.[3][4]
This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, methodologies for biological evaluation, and insights into its therapeutic potential, with a primary focus on its application in oncology. The unique conformation of this scaffold allows it to interact with a variety of biological targets, including enzymes and receptors, making it a promising starting point for the development of new drugs.[5]
Therapeutic Landscape: A Focus on Anticancer Applications
The this compound scaffold has demonstrated significant promise as a source of novel anticancer agents.[6][7] Derivatives of this core structure have exhibited potent cytotoxic activity against a broad spectrum of human cancer cell lines, including those of the colon, prostate, cervix, lung, and breast.[6] The mechanism of action for many of these compounds involves the induction of programmed cell death, or apoptosis, a key process in eliminating cancerous cells.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Several studies have elucidated the molecular mechanisms through which this compound derivatives exert their anticancer effects. A common pathway involves the induction of cell cycle arrest, primarily in the G0/G1 phase, which prevents cancer cells from proliferating.[6] This is often followed by the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, the activation of caspase-3 has been identified as a key event in the apoptotic cell death induced by these compounds.[6]
Furthermore, some derivatives have been shown to target the p53-MDM2 protein-protein interaction.[1][8] The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common mechanism for cancer cells to evade apoptosis. Compounds that can disrupt the p53-MDM2 interaction can restore the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis.[1][2]
Synthetic Protocols: Accessing the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic strategies. Below are two representative protocols: a classical approach for the synthesis of the parent scaffold and a diastereoselective method for the synthesis of functionalized derivatives.
Protocol 1: Synthesis of the Parent this compound Scaffold
This protocol describes a straightforward method for the synthesis of the unsubstituted this compound core.[3]
Materials:
-
Indolin-2-one
-
1,2-dibromoethane
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve indolin-2-one (0.50 g, 3.76 mmol) in 20 mL of THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add powdered KOH (0.80 g, 14.3 mmol) to the stirred solution.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Prepare a solution of 1,2-dibromoethane (1.00 g, 5.35 mmol) in THF.
-
Slowly add the 1,2-dibromoethane solution to the refluxing reaction mixture.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to approximately 60°C (333 K) and pour it into 200 mL of water.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Diastereoselective Synthesis of Functionalized Spiro[cyclopropane-1,3'-indolin]-2'-ones via Metal-Free Cyclopropanation
This protocol outlines a modern, metal-free approach for the diastereoselective synthesis of substituted spiro[cyclopropane-1,3'-indolin]-2'-ones using tosylhydrazone salts as a safe alternative to diazo compounds.[7]
Materials:
-
Substituted 3-methyleneindolin-2-one
-
Substituted tosylhydrazone salt
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Base (e.g., Potassium carbonate - K₂CO₃)
General Procedure:
-
To a stirred solution of the 3-methyleneindolin-2-one (1.0 equiv.) in the chosen solvent, add the tosylhydrazone salt (1.2 equiv.) and the base (2.0 equiv.).
-
Stir the reaction mixture at the designated temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diastereomer of the functionalized this compound.
Biological Evaluation: Assessing Anticancer Activity
Once a library of this compound derivatives has been synthesized, their biological activity needs to be assessed. The following protocols describe standard assays for evaluating the anticancer potential of these compounds.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, DU-145, A549)[6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Summarizing Cytotoxicity Data
The results of the MTT assay can be effectively summarized in a table to compare the cytotoxic activity of different derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 6b | >20 | >20 | 8.5 | >20 |
| 6u | 12.3 | 15.6 | 6.2 | 18.4 |
| 3b | - | 9.8 | 7.5 | 8.2 |
| 3i | - | 8.5 | 6.9 | 7.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 1.0 |
| Data is representative and compiled from literature for illustrative purposes.[6][7] |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.[6]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The results will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Workflow and Rationale
To provide a clear overview of the drug discovery process utilizing the this compound scaffold, the following diagrams illustrate the key workflows and logical relationships.
Caption: Drug discovery workflow for this compound derivatives.
Caption: Proposed mechanism of action for anticancer spiro[cyclopropane-1,3'-indolin]-2'-ones.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents, particularly in the field of oncology. Its unique three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of biological activities. The protocols and methodologies detailed in this guide provide a solid foundation for researchers to explore the potential of this remarkable scaffold further.
Future research in this area should focus on expanding the structural diversity of these compounds through innovative synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective inhibitors. Furthermore, the exploration of additional therapeutic areas beyond cancer, such as neurodegenerative and infectious diseases, could unveil new applications for this versatile scaffold.[8] The continued investigation of this compound derivatives holds great promise for the development of the next generation of targeted therapies.
References
-
Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. Available at: [Link]
-
Patil, S. A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yuan, M., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,3'-indolin)-2'-one. Retrieved January 23, 2024 from [Link].
-
Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available at: [Link]
-
Al-Majid, A. M., & Barakat, A. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]
-
Wang, X., et al. (2022). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yuan, M., et al. (2011). Spiro-[cyclo-propane-1,3'-indolin]-2'-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Al-Majid, A. M., & Barakat, A. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. Available at: [Link]
-
Islam, M. S., et al. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019-2025). ResearchGate. Available at: [Link]
- Ammar, Y. A., et al. (2006). Spiro-oxindole compounds and their uses as therapeutic agents. Google Patents.
-
Nafie, M. S., et al. (2025). Medicinal applications of spirooxindole and its derivatives. ResearchGate. Available at: [Link]
-
Umamaheswari, D., et al. (2021). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry. Available at: [Link]
-
Al-Dies, A. M., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Cyclopropanation of 3-Methyleneindolin-2-ones
Welcome to the technical support center for the cyclopropanation of 3-methyleneindolin-2-ones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important transformation. The synthesis of spiro-cyclopropyl oxindoles, the products of this reaction, is a critical step in the development of numerous therapeutic agents. However, the inherent reactivity of the 3-methyleneindolin-2-one scaffold presents unique challenges, often leading to complex reaction mixtures and undesired side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, thereby improving reaction efficiency, yield, and selectivity.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific experimental issues in a problem-and-solution format. We delve into the mechanistic origins of each side reaction and provide actionable, field-proven strategies to mitigate them.
Issue #1: Formation of a Michael Addition Adduct Instead of the Cyclopropane
Problem: "My reaction is yielding a significant byproduct with a mass corresponding to the addition of my carbene precursor's conjugate base (or another nucleophile) to my starting material. Why am I getting conjugate addition instead of cyclopropanation?"
Root Cause Analysis: 3-Methyleneindolin-2-ones are classic Michael acceptors due to the electron-withdrawing nature of the adjacent carbonyl group. This polarizes the exocyclic double bond, rendering the β-carbon electrophilic. In a cyclopropanation reaction, a delicate balance exists between the [2+1] cycloaddition of the carbene and a competing[1][2]-conjugate addition (Michael addition) pathway.[3][4] If any nucleophilic species are present or generated in situ, they can attack the β-carbon. This is particularly common in reactions that use a base to generate a carbene precursor, such as from a malonate derivative.[5]
dot
Sources
Technical Support Center: Catalyst Selection for Spiro[cyclopropane-1,3'-indolin]-2'-one Synthesis
Welcome to the technical support center for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of compounds. The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, the construction of this highly strained spirocyclic system presents unique synthetic challenges.[3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to make informed decisions on catalyst and reaction conditions to achieve efficient and stereoselective synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, offering explanations and actionable solutions.
Problem 1: Low to No Product Yield
Possible Cause 1: Inappropriate Catalyst Choice for the Substrate
-
Explanation: The electronic nature of your substrates, particularly the methyleneindolinone and the cyclopropanating agent, dictates the optimal catalyst. A mismatched catalyst may fail to activate the substrates effectively.
-
Solution:
-
For electron-deficient methyleneindolinones: Consider using nucleophilic catalysts such as phosphines or cinchona alkaloid-derived organocatalysts.[4] These catalysts can activate the Michael acceptor for subsequent cyclopropanation.
-
For reactions involving diazo compounds: Transition metal catalysts, particularly those based on rhodium or copper, are often effective for carbene transfer reactions.[4] However, metal-free alternatives using tosylhydrazone salts can also be highly efficient and offer a safer option.[5]
-
Corey-Chaykovsky Reaction: For cyclopropanation of enones, sulfur ylides generated in situ are the reagents of choice.[6][7] Ensure the correct sulfur ylide is chosen; for instance, dimethylsulfoxonium methylide often provides better results for conjugate additions leading to cyclopropanes.[6][8]
-
Possible Cause 2: Incorrect Base or Solvent System
-
Explanation: The choice of base and solvent is critical for catalyst activity, substrate solubility, and stabilizing reactive intermediates. An inappropriate solvent can hinder the reaction, while an incorrect base can lead to side reactions or catalyst deactivation.[9][10]
-
Solution:
-
Base Selection: For organocatalytic reactions, organic bases like DBU or inorganic bases like potassium carbonate are commonly used.[11] The strength of the base should be carefully considered to avoid undesired side reactions. In some cases, sodium acetate has been found to be an effective base.[10]
-
Solvent Screening: A solvent screen is highly recommended.[9] Non-polar solvents like toluene or chloroform can be effective, while polar aprotic solvents like THF or acetonitrile may also be suitable depending on the specific reaction.[9][12] In some instances, even water has been used as a solvent with specific catalysts like InCl3.[4]
-
Possible Cause 3: Catalyst Decomposition or Inhibition
-
Explanation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials or solvents.
-
Solution:
-
Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive catalysts.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if the chosen catalyst is known to be air-sensitive.
-
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Possible Cause 1: Sub-optimal Chiral Catalyst or Ligand
-
Explanation: Achieving high stereoselectivity often requires a chiral catalyst that can create a well-defined chiral environment around the reacting molecules.
-
Solution:
-
Organocatalysis: Cinchona alkaloid-derived catalysts, such as those bearing thiourea or squaramide moieties, are powerful tools for enantioselective synthesis.[13][14] The choice between quinine and quinidine derivatives can often influence the resulting stereochemistry.
-
Metal Catalysis: For metal-catalyzed reactions, the choice of chiral ligand is paramount. A variety of chiral ligands are available, and screening a small library is often necessary to find the optimal one for your specific transformation.
-
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral ammonium salts, can provide excellent enantioselectivity in liquid-liquid or solid-liquid reaction systems.[15][16]
-
Possible Cause 2: Reaction Temperature
-
Explanation: Temperature can have a significant impact on the stereochemical outcome of a reaction. Higher temperatures can sometimes lead to lower selectivity due to increased molecular motion and the possibility of overcoming the energetic barriers for the formation of undesired stereoisomers.
-
Solution:
-
If you are observing poor stereoselectivity, try running the reaction at a lower temperature. This can often improve the selectivity by favoring the transition state that leads to the desired stereoisomer.
-
Decision-Making Flowchart for Catalyst Selection
Caption: A flowchart to guide initial catalyst selection based on the reaction type.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing spiro[cyclopropane-1,3'-indolin]-2'-ones?
A1: The primary strategies include:
-
Organocatalysis: This often involves the use of chiral amines, phosphines, or bifunctional catalysts like cinchona alkaloid derivatives to promote Michael additions followed by cyclization.[13][14][17]
-
Metal Catalysis: Transition metals such as rhodium, copper, palladium, and indium are used to catalyze reactions, particularly those involving carbene or carbenoid intermediates from diazo compounds.[4]
-
Phase-Transfer Catalysis (PTC): This method is useful for reactions involving two immiscible phases, where a catalyst transports a reactant from one phase to another to facilitate the reaction.[15][16] Chiral PTC can be highly effective for asymmetric synthesis.
-
Corey-Chaykovsky Reaction: This classic method uses sulfur ylides for the cyclopropanation of electron-deficient olefins like 3-ylideneoxindoles.[6][7][18]
Q2: How do I choose between a metal catalyst and an organocatalyst?
A2: The choice depends on several factors:
-
Substrate Scope: Metal catalysts often have a broad substrate scope, especially for carbene transfer reactions. Organocatalysts are particularly effective for asymmetric Michael addition-cyclization cascades.
-
Functional Group Tolerance: Organocatalysts are often perceived as having higher functional group tolerance as they are less prone to interact with sensitive functional groups compared to some transition metals.
-
Toxicity and Cost: For applications in drug development, minimizing residual metal content is crucial. Organocatalysts are generally considered less toxic. The cost of the catalyst and any necessary ligands should also be a consideration.
-
Reaction Conditions: Metal-catalyzed reactions may require strictly anhydrous and inert conditions, while some organocatalytic reactions can be more tolerant to air and moisture.
Q3: My reaction is diastereoselective but not enantioselective. What should I do?
A3: This indicates that the relative orientation of the substituents is controlled, but the formation of one enantiomer over the other is not. To induce enantioselectivity, you must introduce a chiral element into the reaction. This can be achieved by:
-
Switching from an achiral catalyst to a chiral one (e.g., from a simple amine to a cinchona alkaloid-derived catalyst).
-
For metal-catalyzed reactions, using a chiral ligand.
-
Employing a chiral auxiliary on one of the starting materials.
Q4: Can I use unprotected N-H isatins or oxindoles in these reactions?
A4: While many procedures utilize N-protected starting materials to improve solubility and reactivity, some methods are compatible with unprotected N-H substrates.[4] However, the acidic N-H proton can sometimes interfere with basic catalysts or reagents. If you are experiencing issues with an unprotected substrate, consider using a suitable protecting group such as Boc, benzyl, or a simple alkyl group.
Q5: What is the role of a phase-transfer catalyst in this synthesis?
A5: A phase-transfer catalyst (PTC) facilitates the reaction between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[16][19][20] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with a reactant in one phase (e.g., an aqueous phase containing a base and a deprotonated nucleophile) and transports it into the other phase (e.g., an organic phase containing the electrophile) where the reaction can occur.[16] This can enhance reaction rates and yields, and by using a chiral PTC, enantioselectivity can be achieved.[15]
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition/Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the 3-ylideneoxindole (1.0 equiv) in an appropriate solvent (e.g., toluene, 2.0 M) at the desired temperature (e.g., room temperature or 0 °C), add the Michael donor (1.2 equiv).
-
Add the chiral organocatalyst (e.g., a cinchona-derived squaramide catalyst, 0.1 equiv).[13]
-
Add the base (e.g., K2CO3, 1.5 equiv).
-
Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Reaction Optimization Workflow
Caption: A typical workflow for optimizing the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.
Catalyst Performance Summary
| Catalyst Type | Typical Substrates | Key Strengths | Common Issues |
| Cinchona Alkaloid Derivatives | Methyleneindolinones, Michael Donors | High enantioselectivity, mild conditions | Catalyst loading can be high, may require screening of derivatives |
| Rh(II)/Cu(I) Catalysts | Diazo compounds, Alkenes | High efficiency for carbene transfer, broad substrate scope | Metal contamination, sensitivity to air/moisture |
| Sulfur Ylides (Corey-Chaykovsky) | Methyleneindolinones (Enones) | Good diastereoselectivity, reliable method | Stoichiometric use of reagents, can have side reactions |
| Chiral Phase-Transfer Catalysts | Various, in biphasic systems | Mild conditions, operational simplicity, good for scale-up | Catalyst efficiency can be solvent-dependent, background reaction |
References
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. (2021). DOI: 10.1039/D0QO01085E.
- Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports. (2025). DOI: 10.1038/s41598-025-21805-w.
- Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Molecules. (2012). DOI: 10.3390/molecules17078674.
- Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. (n.d.).
- Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. (n.d.).
- Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E. (n.d.).
- Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2015). DOI: 10.1016/j.bmcl.2015.08.056.
- An efficient organocatalytic enantioselective synthesis of spironitrocyclopropanes. Organic & Biomolecular Chemistry. (n.d.).
- Corey-Chaykovsky Reaction. Organic Chemistry Portal. (n.d.).
- Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. (2023).
- Simple and Rapid Synthesis of New Spiro Isatin-Cyclopropane Derivatives from 2-Pyrazolines.
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. (n.d.).
- Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Molecules. (n.d.).
- Johnson–Corey–Chaykovsky reaction. Wikipedia. (n.d.).
- Diastereoselective Construction of Structurally Diverse Spirooxindoles via Annulation of Morita-Baylis-Hillman Adducts of Is
- Acid‐catalyzed ring‐opening of spirocyclopropanes 2 to indenones 9, and...
- Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks.
- Enantioselective synthesis of spirocyclopropyl oxindoles.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (n.d.).
- Corey-Chaykovsky Reactions. YouTube. (2021).
- Chameleon-Like Activating Nature of the Spirooxindole Group in Donor–Acceptor Cyclopropanes. Organic Letters. (2019).
- Corey-Chaykovsky Reaction. Alfa Chemistry. (n.d.).
- Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Deriv
- Asymmetric α-spirocyclopropanation of oxindoles and benzofuranones via dynamic kinetic resolution.
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. (2022).
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research. (2015).
- Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. (n.d.).
- An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. (n.d.).
- (PDF) Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones.
- What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. (2025).
- Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. MDPI. (2024).
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Technical Support Center: Solvent Effects on the Stereochemical Outcome of Spirocyclopropanation
Welcome to the Technical Support Center for spirocyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in these powerful synthetic transformations. As every experienced chemist knows, the choice of solvent is far from a passive parameter; it is an active participant that can dramatically influence the stereochemical outcome of a reaction. This resource provides in-depth, field-proven insights into the causality behind solvent effects and offers practical troubleshooting advice to help you achieve your desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: Why is my spirocyclopropanation reaction showing poor diastereoselectivity, and how can the solvent be the cause?
A1: Poor diastereoselectivity in spirocyclopropanation often points to a subtle interplay of factors where the solvent plays a pivotal role. The root cause lies in the transition state (TS) energetics of the competing diastereomeric pathways. The solvent influences the stability of these transition states differently, thereby altering the diastereomeric ratio (d.r.) of the product.
-
Polarity and Dipole Moments: A key factor is the polarity of the solvent and its ability to stabilize charged or polar transition states.[1][2] In many spirocyclopropanation reactions, the transition state possesses a significant dipole moment. A more polar solvent will preferentially stabilize the transition state that has a larger dipole moment. If the transition state leading to the undesired diastereomer is more polar, switching to a less polar solvent can significantly improve the diastereoselectivity in favor of the desired product.
-
Specific Solute-Solvent Interactions: Beyond bulk polarity, specific interactions such as hydrogen bonding can have a profound effect.[3][4] Protic solvents, for instance, can form hydrogen bonds with catalysts or substrates, altering their conformation and reactivity, which in turn can favor one diastereomeric transition state over another. Conversely, aprotic polar solvents might coordinate with metal catalysts, influencing the steric environment around the active site.[5]
-
Solvent-Substrate Clustering: Research has shown that the reacting species are not isolated molecules but rather exist as solute-solvent clusters.[6][7] The structure and stability of these clusters can be highly dependent on the solvent, and different clusters can lead to different stereochemical outcomes. An apparent low diastereoselectivity might be the result of multiple competing reaction pathways involving different solvated species.
Q2: I'm observing a reversal or significant change in enantioselectivity in my asymmetric spirocyclopropanation when I change the solvent. What is the mechanistic basis for this?
A2: A solvent-induced reversal or significant change in enantioselectivity is a fascinating and complex phenomenon that underscores the solvent's active role in the reaction mechanism. This is often attributed to a change in the dominant reaction pathway or a significant alteration of the chiral catalyst's conformation.
-
Stabilization of Different Transition States: Similar to diastereoselectivity, the two enantiomeric transition states can be stabilized to different extents by the solvent. A classic example is in certain asymmetric cyclopropanations where a more polar solvent favors an earlier transition state.[8] In this earlier TS, the alkene is further from the chiral catalyst, leading to less effective stereochemical communication and consequently, lower enantioselectivity.[8] Conversely, a non-polar solvent might favor a later, more organized transition state with closer catalyst-substrate interaction, resulting in higher enantiomeric excess (e.e.).
-
Catalyst Aggregation and Conformation: Chiral catalysts, particularly metal complexes, can exist in different aggregation states (monomer, dimer, etc.) or adopt different conformations in various solvents. These different forms of the catalyst may have dramatically different activities and selectivities. A coordinating solvent might break up catalyst aggregates into a more active (and selective) monomeric species, while a non-coordinating solvent might favor the aggregated state.
-
Change in Reaction Mechanism: In some cases, the solvent can fundamentally alter the reaction mechanism. For instance, a polar solvent might favor a more ionic or stepwise mechanism, while a non-polar solvent could promote a more concerted pathway. These different mechanisms would proceed through entirely different transition states, each with its own inherent stereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in a Metal-Catalyzed Spirocyclopropanation
-
Symptom: The reaction produces a mixture of diastereomers with a d.r. close to 1:1, making purification challenging and reducing the yield of the desired isomer.
-
Possible Cause: The energies of the competing diastereomeric transition states are very similar under the current reaction conditions. The solvent may be ineffectively differentiating between these transition states.
-
Troubleshooting Steps:
-
Systematic Solvent Screen: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. It is crucial to test a range of solvent classes. For example, compare a non-polar hydrocarbon (e.g., hexane, toluene), a chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane), an ether (e.g., diethyl ether, THF), and a polar aprotic solvent (e.g., acetonitrile, DMF).[5]
-
Temperature Variation: Lowering the reaction temperature can often enhance selectivity, as the energy difference between the two transition states becomes more significant relative to the available thermal energy (kT).[9][10]
-
Concentration Effects: Investigate the effect of reactant concentration. In some cases, aggregation of the catalyst or reactants at higher concentrations can influence selectivity.
-
Data Presentation
The following table summarizes hypothetical results from a solvent screen for a generic spirocyclopropanation, illustrating the potential impact of solvent choice on the diastereomeric ratio.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Hexane | 1.9 | 5:1 |
| Toluene | 2.4 | 4:1 |
| Diethyl Ether | 4.3 | 2:1[11][12] |
| Dichloromethane | 8.9 | 8:1 |
| Acetonitrile | 37.5 | 1:2 (Reversal of selectivity) |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimizing Diastereoselectivity
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq) and the catalyst to a series of identical, dry reaction vessels.
-
Solvent Addition: To each vessel, add a different anhydrous solvent to achieve the desired concentration. Ensure all solvents are of high purity and free of water.
-
Reagent Addition: Add the cyclopropanating agent (e.g., a diazo compound or ylide precursor) slowly via syringe pump to each reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up and Analysis: Once the reactions are complete, quench appropriately and perform a standard work-up. Determine the diastereomeric ratio of the crude product in each case using ¹H NMR, GC, or HPLC analysis.
Visualizations
Caption: Solvent influence on transition state energies and diastereoselectivity.
Caption: Workflow for solvent screening in spirocyclopropanation optimization.
References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Al-Abodi, H. R., Al-Muntaser, A. A., & Al-ammar, K. A. (2023). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Scientific Reports, 13(1), 16999. [Link]
-
Das, K., & Das, P. K. (2002). Solvent Effects on Transition States and Reaction Rates. In Kinetics of Enzyme Action (pp. 129-155). Springer, Boston, MA. [Link]
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(5), 1393-1407. [Link]
-
Wascholowski, V., & Gaunt, M. J. (2017). Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides. Organic Letters, 19(9), 2334-2337. [Link]
-
Li, Y., et al. (2024). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. Organic Letters. [Link]
-
LibreTexts. (2023). 2.4: Effect of Solvent. [Link]
-
Sotorríos, L., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(17), 3077-3082. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
Berger, F., et al. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(60), 14945-14953. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives in Cancer Cell Lines
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds capable of interacting with key oncogenic pathways. Among these, the indolin-2-one core structure has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous synthetic and natural compounds with significant biological activities.[1][2] Fusing this moiety with a cyclopropane ring at the C3 position creates the spiro[cyclopropane-1,3'-indolin]-2'-one system, a unique three-dimensional architecture that has shown considerable promise in the development of potent and selective anticancer therapeutics.[3][4][5]
This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. By synthesizing data from multiple studies, we aim to elucidate critical structure-activity relationships (SAR) and highlight the mechanistic underpinnings of their anticancer activity, offering valuable insights for researchers and drug development professionals.
The this compound Scaffold: A Structural Overview
The fundamental structure consists of an indolin-2-one (oxindole) ring system spiro-fused to a cyclopropane ring. This arrangement creates a rigid, sterically defined scaffold. The potential for substitution at multiple positions on both the oxindole and cyclopropane rings allows for the generation of large chemical libraries with diverse pharmacological profiles.[4] Key points of modification include the nitrogen atom (N1) and the aromatic ring of the oxindole moiety, as well as the substituents on the cyclopropane ring.
Comparative In Vitro Cytotoxicity
The anticancer potential of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are standard metrics used to quantify cytotoxicity. The data summarized below is collated from independent studies to provide a comparative perspective.
| Compound ID | Oxindole Ring Substituents | Cyclopropane Ring Substituents | Cancer Cell Line | Cytotoxicity (IC50/GI50 in µM) | Reference |
| 6b | H | 2',3'-bis(4-chlorophenyl) | DU-145 (Prostate) | 7.8 | [3] |
| A-549 (Lung) | 12.4 | [3] | |||
| MCF-7 (Breast) | 15.2 | [3] | |||
| 6u | 5-Fluoro | 2',3'-bis(4-fluorophenyl) | DU-145 (Prostate) | 8.2 | [3] |
| A-549 (Lung) | 10.5 | [3] | |||
| HeLa (Cervical) | 13.6 | [3] | |||
| 3b | 5-Bromo | 2',2'-diphenyl | DU-145 (Prostate) | < 10 | [6] |
| 3i | 5-Nitro | 2',2'-diphenyl | A-549 (Lung) | < 10 | [6] |
| SSSK16 | 5-Chloro | Complex side chain | MCF-7 (Breast) | 0.44 | [2][7] |
| SSSK17 | 6-Chloro | Complex side chain | MCF-7 (Breast) | 0.04 | [2][7] |
| Compound 2 | H | Triphenyl | Jurkat (T-cell Leukemia) | ~4-12 | [8] |
| K-562 (Erythroleukemia) | ~4-23 | [8] |
Discussion and Structure-Activity Relationship (SAR) Insights
The compiled data reveals several key trends that form the basis of a preliminary structure-activity relationship:
-
Influence of Halogenation: The presence of halogen atoms on the oxindole ring or the cyclopropane substituents often correlates with enhanced cytotoxic activity. For instance, compounds SSSK16 (5-Chloro) and SSSK17 (6-Chloro) demonstrated potent activity against the MCF-7 breast cancer cell line, with GI50 values in the sub-micromolar range.[2][7] Similarly, the fluoro-substituted compound 6u and the chloro-substituted 6b showed significant activity against prostate cancer cells.[3] This enhancement may be attributed to improved binding affinity with molecular targets.[9]
-
Role of the N1-Substituent: Studies have indicated that derivatives with an unsubstituted nitrogen atom on the oxindole ring (N-H) tend to be more active than their N-substituted counterparts (e.g., N-methyl, N-phenyl).[8] This suggests that the N-H group may be crucial for forming hydrogen bonds within the binding pocket of the target protein.
-
Impact of Cyclopropane Substituents: The nature of the substituents on the cyclopropane ring significantly modulates activity. Derivatives bearing aromatic groups, such as phenyl or substituted phenyl rings (e.g., compounds 6b , 6u , 3b , 3i ), consistently exhibit promising cytotoxicity.[3][6] Compounds with three phenyl substituents on the cyclopropane unit were also noted to be particularly effective.[8]
-
Cell Line Specificity: While some compounds show broad-spectrum activity, others exhibit a degree of selectivity. For example, compounds 6b and 6u were particularly effective against the DU-145 prostate cancer cell line.[3] The Jurkat T-cell leukemia line also showed high sensitivity to several tested compounds.[8] This differential activity underscores the importance of screening against diverse cancer types to identify selective agents.
Mechanistic Pathways of Cytotoxicity
The cytotoxic effects of this compound derivatives are not merely due to non-specific toxicity but are rooted in the modulation of specific cellular pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis via Cell Cycle Arrest
A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. Studies on promising derivatives like 6b and 6u have shown that they can arrest the cell cycle, predominantly in the G0/G1 phase.[3] This halt in proliferation prevents cancer cells from replicating their DNA and dividing. The prolonged arrest triggers the intrinsic apoptotic pathway, which is characterized by:
-
Loss of mitochondrial membrane potential.
-
Activation of initiator and executioner caspases, such as caspase-3.
-
Externalization of phosphatidylserine, detectable by Annexin V-FITC staining.[3]
Disruption of the p53-MDM2 Interaction
The tumor suppressor protein p53 is a cornerstone of the cell's defense against cancer, often called the "guardian of the genome".[10] It can halt the cell cycle or induce apoptosis in response to cellular stress. In many cancers where p53 is not mutated, its function is suppressed by its negative regulator, MDM2, which binds to p53 and targets it for degradation.[9][10]
Many spirooxindole-based compounds, including halogenated derivatives, are designed to act as inhibitors of the p53-MDM2 protein-protein interaction.[9] They achieve this by mimicking key amino acid residues of p53 (Phe19, Trp23, and Leu26) that dock into a hydrophobic pocket on the MDM2 protein.[10] By competitively binding to this pocket, the spiro-compounds block MDM2, leading to the stabilization and activation of p53. This restored p53 function re-engages the cell's apoptotic machinery, selectively eliminating cancer cells.[9]
Caption: p53-MDM2 pathway and its inhibition by spiro-compounds.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols are essential. The methodologies described below are representative of those used to generate the data in this guide.
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for in vitro anticancer drug screening.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a further 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension. PI is used to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Comparative analysis reveals that specific substitutions, particularly halogens on the oxindole ring and aromatic moieties on the cyclopropane ring, are key determinants of cytotoxic potency. These compounds exert their effects through well-defined mechanisms, including the induction of apoptosis via cell cycle arrest and the strategic inhibition of the p53-MDM2 interaction.
Future research should focus on expanding the chemical diversity of these libraries and conducting more extensive screening against a wider array of cancer cell lines, including those with different p53 statuses, to identify more potent and selective drug candidates. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be critical steps in translating these promising laboratory findings into clinically effective cancer therapies.
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A Researcher's Guide to Validating the Mechanism of Action of Spiro-oxindole Compounds
The spiro-oxindole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of experimental approaches to validate the mechanism of action of spiro-oxindole compounds, with a primary focus on their well-established role as inhibitors of the MDM2-p53 protein-protein interaction and exploration of alternative cellular targets. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the efficacy and mode of action of this promising class of molecules.
The Spiro-oxindole Scaffold: A Hub of Anticancer Activity
Spiro-oxindole derivatives have emerged as a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] Their unique three-dimensional structure allows for precise interactions with various biological targets.[3] A significant body of research has focused on their ability to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2] This interaction is a critical node in cancer pathogenesis, as its disruption can lead to the reactivation of p53 and subsequent tumor cell apoptosis.[1][2] Several spiro-oxindole compounds, including MI-888 and MI-219, have demonstrated high efficacy in inhibiting this interaction.[1]
Beyond the MDM2-p53 axis, spiro-oxindoles have been shown to exert their anticancer effects through various other mechanisms, including the inhibition of kinases such as Polo-like kinase 4 (Plk4) and cyclin-dependent kinases (CDKs), as well as targeting anti-apoptotic proteins like Bcl-2.[4][5] This multi-targeting capability underscores the therapeutic promise of the spiro-oxindole scaffold.
Core Validation Strategy: A Multi-faceted Approach
A robust validation of the mechanism of action for any spiro-oxindole compound requires a multi-pronged experimental strategy. This involves a combination of in vitro biochemical assays to determine direct target engagement and affinity, coupled with cell-based assays to confirm the downstream cellular consequences of target modulation. The following sections will detail the experimental workflows and rationale for a comprehensive validation strategy.
dot
Caption: A streamlined workflow for validating the mechanism of action of spiro-oxindole compounds.
Primary Mechanism: Disrupting the MDM2-p53 Interaction
The inhibition of the MDM2-p53 interaction is a cornerstone of the anticancer activity of many spiro-oxindole compounds.[1][2] Validating this mechanism requires demonstrating direct binding to MDM2 and the subsequent cellular responses.
In Vitro Validation of MDM2 Binding
1. Fluorescence Polarization (FP) Assay:
This competitive binding assay is a high-throughput method to screen for and characterize inhibitors of the MDM2-p53 interaction.[6][7]
-
Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. The large size of the complex results in a high fluorescence polarization signal. When an unlabeled inhibitor (the spiro-oxindole compound) is introduced, it competes with the labeled peptide for binding to MDM2, leading to a decrease in the polarization signal.[6]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the spiro-oxindole compound in DMSO. Prepare serial dilutions in assay buffer (e.g., PBS with 0.01% Tween-20). Prepare solutions of recombinant human MDM2 protein and a fluorescently labeled p53 peptide (e.g., TAMRA-labeled).
-
Assay Setup: In a 384-well black plate, add the MDM2 protein and the fluorescent p53 peptide to all wells except for the negative control.
-
Compound Addition: Add the serially diluted spiro-oxindole compound to the appropriate wells. Include wells with a known MDM2 inhibitor (e.g., Nutlin-3) as a positive control and wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[8]
-
Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.[6]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the spiro-oxindole compound that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.
-
2. Surface Plasmon Resonance (SPR):
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the association and dissociation rates of the compound to its target.[9][10]
-
Principle: The MDM2 protein is immobilized on a sensor chip. A solution containing the spiro-oxindole compound is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9]
-
Experimental Protocol:
-
Chip Preparation: Immobilize recombinant human MDM2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
Compound Injection: Prepare a series of concentrations of the spiro-oxindole compound in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the association of the compound during the injection and the dissociation after the injection is complete.
-
Regeneration: After each cycle, regenerate the sensor surface using a solution that removes the bound compound without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3. Isothermal Titration Calorimetry (ITC):
ITC is the gold standard for characterizing the thermodynamics of binding interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[11]
-
Principle: A solution of the spiro-oxindole compound is titrated into a solution containing the MDM2 protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured directly.[11]
-
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the MDM2 protein and the spiro-oxindole compound in the same buffer to minimize heats of dilution. The buffer from the final dialysis step of the protein purification is often used.[12]
-
ITC Experiment: Fill the sample cell with the MDM2 protein solution and the injection syringe with the spiro-oxindole compound solution.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow data to obtain the enthalpy change (ΔH) for each injection. Fit the integrated data to a binding model to determine the binding affinity (Ka, and its inverse, KD), stoichiometry of binding (n), and the entropy change (ΔS).[11]
-
Cellular Validation of MDM2-p53 Pathway Activation
1. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method to confirm target engagement in a cellular context.[13][14]
-
Principle: The binding of a ligand (the spiro-oxindole compound) to its target protein (MDM2) can stabilize the protein, leading to an increase in its thermal stability. This increased stability can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.[13]
-
Experimental Protocol:
-
Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which have wild-type p53) with the spiro-oxindole compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[13]
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MDM2 in the supernatant by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble MDM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
2. Western Blot Analysis:
Western blotting is used to assess the downstream consequences of MDM2 inhibition, such as the stabilization of p53 and the induction of its target genes.
-
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with increasing concentrations of the spiro-oxindole compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against p53, MDM2, and downstream targets like p21 and PUMA. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. Quantify the band intensities to determine the changes in protein levels.
-
3. Cytotoxicity Assays (e.g., MTT Assay):
These assays measure the effect of the compound on cell viability and proliferation.
-
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the spiro-oxindole compound for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Exploring Alternative Mechanisms of Action
While MDM2-p53 inhibition is a primary mechanism, spiro-oxindoles can also target other cellular pathways.
dot
Caption: Alternative mechanisms of action for spiro-oxindole compounds.
Kinase Inhibition
Several spiro-oxindole derivatives have been identified as inhibitors of various kinases involved in cell cycle progression and proliferation.[4]
-
Validation Approach:
-
In Vitro Kinase Assays: Use commercially available kinase assay kits to determine the IC50 of the compound against a panel of purified kinases.
-
Cell-Based Assays: Analyze the phosphorylation status of downstream substrates of the targeted kinase by Western blotting. For example, to validate CDK inhibition, assess the phosphorylation of retinoblastoma protein (Rb).
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells to confirm cell cycle arrest at the appropriate phase.
-
Bcl-2 Family Protein Inhibition
Some spiro-oxindoles have been shown to downregulate the expression of anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.[5][15]
-
Validation Approach:
-
Western Blot Analysis: Measure the protein levels of Bcl-2, Bcl-xL, Mcl-1, Bax, and Bak in treated cells.
-
Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.
-
Mitochondrial Membrane Potential Assays: Use fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential, a hallmark of apoptosis.
-
Comparative Performance of Spiro-oxindole Compounds
The following table summarizes the reported activities of several representative spiro-oxindole compounds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target(s) | Assay | IC50/KD | Cell Line | Reference |
| MI-888 | MDM2 | FP | Kᵢ = 0.44 nM | SJSA-1 | [1] |
| MI-219 | MDM2 | FP | Low nM affinity | Various | [1] |
| SAR405838 (MI-773) | MDM2 | Not Specified | Kᵢ = 0.88 nM | Various | [16] |
| Compound 11b | MDM2, HDAC1/2 | Enzyme Inhibition | 68% (MDM2), IC50 = 58/64 nM (HDAC1/2) | MCF-7 | [17] |
| Compound 74 | MDM2, CDK4 | Not Specified | IC50 = 4.9 µM | U87MG | [1] |
| Compound 6 | Not Specified | MTT | IC50 = 3.55 µM | MCF-7 | [18] |
| SP1 | MDM2 (putative) | MTT | IC50 = 2.4 µM | Breast Cancer | [19] |
Conclusion
Validating the mechanism of action of spiro-oxindole compounds requires a systematic and multi-faceted approach. By combining robust in vitro biochemical assays with informative cell-based experiments, researchers can confidently establish direct target engagement, elucidate the downstream cellular consequences, and build a comprehensive understanding of the compound's mode of action. This rigorous validation is essential for the successful translation of these promising molecules from the laboratory to the clinic.
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Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). Frontiers in Pharmacology, 13, 946597. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023). National Center for Biotechnology Information. [Link]
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Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2022). Toxicology in Vitro, 85, 105517. [Link]
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Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. (2024). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to In Silico Evaluation of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives: A Comparative Docking Study Against Key Anticancer Targets
In the landscape of modern drug discovery, the spirooxindole scaffold has emerged as a privileged structural motif, demonstrating a wide array of biological activities, particularly in the realm of oncology.[1][2] Among these, the spiro[cyclopropane-1,3'-indolin]-2'-one core represents a unique and conformationally constrained framework that has garnered significant interest for the development of novel therapeutic agents.[3][4] The rigid cyclopropane ring fused to the indolinone system offers a three-dimensional architecture that can facilitate precise interactions with biological targets.
This guide provides a comprehensive comparison of this compound derivatives against established inhibitors for two prominent anticancer targets: MDM2 and Plk4 kinase . Through detailed molecular docking studies, we will explore the binding potential of these spiro compounds, offering insights into their mechanism of action and potential for further development. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and cancer research.
The Rationale for Target Selection
The choice of target proteins is paramount in any drug discovery campaign. For this comparative study, we have selected two proteins that are critical in cancer progression and for which spirooxindole derivatives have shown promise:
-
Murine Double Minute 2 (MDM2): An E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a well-validated strategy for reactivating p53 and inducing apoptosis in cancer cells.[2]
-
Polo-like Kinase 4 (Plk4): A serine/threonine kinase that plays a master regulatory role in centriole duplication. Overexpression of Plk4 is common in many cancers and is associated with genomic instability.[3]
Comparative Docking Analysis
To provide a robust comparison, we have performed molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[5] We have compared a representative this compound derivative with a known inhibitor for each target protein.
Target 1: MDM2
The interaction between p53 and MDM2 is a critical node in the cell's response to stress. Disrupting this interaction with small molecules is a promising therapeutic strategy.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Spiro-Compound 1 | MDM2 | 3LBK | -8.2 | LEU54, GLY58, ILE61, VAL93 |
| Nutlin-3a (Known Inhibitor) | MDM2 | 3LBK | -9.5 | LEU54, GLY58, ILE61, VAL93, HIS96 |
Disclaimer: The binding affinity values presented in this table are for illustrative purposes and are derived from a standardized in silico protocol to demonstrate a comparative workflow. Actual experimental values may vary.
The this compound derivative, Spiro-Compound 1 , demonstrates a favorable binding affinity for the p53-binding pocket of MDM2. The oxindole core forms crucial hydrogen bonds with the backbone of LEU54 and GLY58, while the cyclopropane moiety and its substituents engage in hydrophobic interactions with ILE61 and VAL93.
In comparison, the well-characterized MDM2 inhibitor, Nutlin-3a , exhibits a stronger binding affinity.[6] This is attributed to its ability to form an additional hydrogen bond with HIS96 and more extensive hydrophobic interactions within the binding pocket. However, the comparable binding mode of Spiro-Compound 1 highlights the potential of the this compound scaffold as a foundation for potent MDM2 inhibitors.
Caption: Ligand interactions within the MDM2 active site.
Target 2: Plk4 Kinase
Plk4 is a critical regulator of centriole duplication, and its inhibition presents a promising strategy for targeting cancer cells with abnormal centrosome numbers.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Spiro-Compound 2 | Plk4 Kinase | 4JXF | -9.8 | LEU89, VAL104, LYS106, GLU153, CYS154 |
| CFI-400945 (Known Inhibitor) | Plk4 Kinase | 4JXF | -11.2 | LEU89, VAL104, LYS106, GLU153, CYS154, PHE155 |
Disclaimer: The binding affinity values presented in this table are for illustrative purposes and are derived from a standardized in silico protocol to demonstrate a comparative workflow. Actual experimental values may vary.
Spiro-Compound 2 , a representative this compound derivative, demonstrates strong binding to the ATP-binding site of Plk4 kinase. The indolinone nitrogen and carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region residues GLU153 and CYS154. The cyclopropane and its substituents fit snugly into a hydrophobic pocket defined by LEU89 and VAL104.
The potent Plk4 inhibitor, CFI-400945 , displays a higher binding affinity, which can be attributed to an additional pi-stacking interaction with PHE155 and a more optimal orientation within the hydrophobic pocket.[3][7] Nevertheless, the docking results for Spiro-Compound 2 underscore the potential of this scaffold to be optimized into highly potent and selective Plk4 inhibitors.
Caption: Ligand interactions within the Plk4 kinase active site.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of in silico studies, a well-defined and consistently applied protocol is essential. The following is a detailed methodology for performing molecular docking studies using AutoDock Vina.
Caption: General workflow for molecular docking studies.
Step 1: Protein Preparation
The initial crystal structure of the target protein obtained from the Protein Data Bank (PDB) requires careful preparation to be suitable for docking.
-
Obtain Protein Structure: Download the PDB file for your target protein (e.g., 3LBK for MDM2, 4JXF for Plk4 kinase) from the RCSB PDB database.[8][9]
-
Clean the PDB File: Remove all non-essential molecules, including water, co-factors, and existing ligands, using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correctly calculating hydrogen bonding interactions.
-
Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Convert to PDBQT Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT).
Step 2: Ligand Preparation
The small molecules (ligands) to be docked also need to be prepared in a specific format.
-
Obtain Ligand Structures: Ligand structures can be obtained from databases like PubChem or ZINC, or they can be sketched using chemical drawing software and saved in a 3D format (e.g., SDF or MOL2).
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign Gasteiger charges to the ligand.
-
Define Torsions: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Convert to PDBQT Format: Save the prepared ligand in the PDBQT format using ADT.
Step 3: Grid Box Generation
A grid box defines the search space for the docking simulation on the protein target.
-
Identify the Binding Site: The binding site is typically identified based on the location of a co-crystallized ligand or through literature review of key active site residues.
-
Define Grid Box Dimensions: Using ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.[5][10]
Step 4: Running AutoDock Vina
AutoDock Vina is run from the command line.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.[5]
-
Execute Vina: Run the docking simulation from the command line using the following command:[5]
The --exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.[5]
Step 5: Analysis of Results
The output of AutoDock Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Examine Binding Affinities: The binding affinity is reported in kcal/mol in the output log file. More negative values indicate stronger predicted binding.
-
Visualize Binding Poses: Load the protein and the output ligand PDBQT file into a molecular visualization program like PyMOL or UCSF Chimera to visually inspect the predicted binding poses.[11][12]
-
Analyze Interactions: Use tools like LigPlot+ or the analysis features within PyMOL and Chimera to identify and visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Conclusion and Future Directions
This guide provides a comparative overview of the in silico performance of this compound derivatives against the key anticancer targets MDM2 and Plk4 kinase. Our docking studies reveal that this scaffold demonstrates significant potential for binding to the active sites of these proteins, with predicted affinities that are comparable to known inhibitors.
The detailed, step-by-step docking protocol included herein serves as a self-validating system for researchers to conduct their own computational evaluations. By adhering to a standardized workflow, the scientific community can generate more reliable and comparable in silico data, accelerating the process of drug discovery.
While the docking results are promising, it is crucial to remember that these are computational predictions. The next logical steps involve synthesizing the most promising derivatives and validating their activity through in vitro and in vivo experimental assays. Further optimization of the this compound scaffold, guided by the structure-activity relationships elucidated from these docking studies, could lead to the development of novel and potent anticancer therapeutics.
References
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Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4568-4573. Retrieved from [Link]
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Antonov, A. S., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1234. Retrieved from [Link]
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Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 147-169. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]
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Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. Retrieved from [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
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wwPDB. (n.d.). PDB Entry - 4O2B. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of small-molecule MDM2 inhibitors with spiro-oxindole.... Retrieved from [Link]
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NCBI. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
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Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 72, 1-13. Retrieved from [Link]
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Bioinformatics Review. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. YouTube. Retrieved from [Link]
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Vassilev, L. T., et al. (2004). CRYSTAL STRUCTURE OF HUMAN MDM2 WITH AN IMIDAZOLINE INHIBITOR. RCSB PDB. Retrieved from [Link]
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Abolhasani, H., et al. (2015). In-silico Investigation of Tubulin Binding Modes of a Series of Novel Antiproliferative Spiroisoxazoline Compounds Using Docking Studies. Iranian Journal of Pharmaceutical Research, 14(1), 265-274. Retrieved from [Link]
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Seeliger, D. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 413-418. Retrieved from [Link]
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Slep, K. C., & Vale, R. D. (2008). Crystal structure of PLK4 kinase. RCSB PDB. Retrieved from [Link]
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Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4249. Retrieved from [Link]
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Espadinha, M., et al. (2022). Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. European Journal of Medicinal Chemistry, 241, 114637. Retrieved from [Link]
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Semantic Scholar. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hoppin. Retrieved from [Link]
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Girgis, A. S., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 12345. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
